NIDA-41020

描述

属性

IUPAC Name |

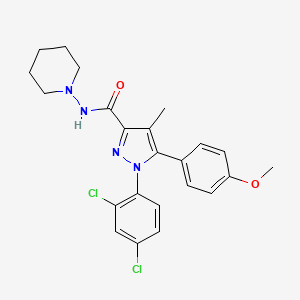

1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24Cl2N4O2/c1-15-21(23(30)27-28-12-4-3-5-13-28)26-29(20-11-8-17(24)14-19(20)25)22(15)16-6-9-18(31-2)10-7-16/h6-11,14H,3-5,12-13H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDBQJRWPWTGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452843 | |

| Record name | NIDA-41020 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502486-89-7 | |

| Record name | NIDA-41020 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502486897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NIDA-41020 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIDA-41020 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIDA-41020 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83E62L67ID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NIDA-41020: A Technical Guide to its Mechanism of Action as a Cannabinoid CB1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIDA-41020 is a synthetic, high-affinity antagonist of the cannabinoid type 1 (CB1) receptor. Developed as a potential radioligand for positron emission tomography (PET) imaging, its mechanism of action is centered on the competitive blockade of the CB1 receptor, a key component of the endocannabinoid system. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Core Mechanism of Action: CB1 Receptor Antagonism

This compound functions as a potent and selective antagonist at the cannabinoid CB1 receptor.[1][2] Structurally, it is an analogue of the well-characterized CB1 antagonist SR141716 (Rimonabant). Its primary mode of action is to bind to the CB1 receptor and prevent the binding and subsequent signaling of endogenous cannabinoids, such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), as well as exogenous cannabinoid agonists.

Inverse Agonism

Many CB1 receptor antagonists, including those structurally related to SR141716A, exhibit inverse agonist properties.[3][4] This means that in addition to blocking agonist activity, they can also reduce the basal, constitutive activity of the CB1 receptor. This occurs because the receptor can exist in an equilibrium between an inactive and an active conformation, even in the absence of an agonist. Inverse agonists preferentially bind to and stabilize the inactive conformation, thus reducing the overall signaling output of the receptor below its baseline level. While specific studies on the inverse agonist activity of this compound are not extensively detailed in the readily available literature, its structural similarity to known inverse agonists suggests it may also share this property.

Quantitative Pharmacological Data

The binding affinity of this compound for the CB1 receptor has been determined through competitive radioligand binding assays.

| Compound | Ki (nM) | Radioligand | Receptor Source | Reference |

| This compound | 4.1 | [3H]CP55,940 | Recombinant human CB1 receptor | [1][2] |

| SR141716A (Rimonabant) | ~2 | [3H]CP55,940 | Not Specified | |

| AM251 | ~7.5 | [3H]CP55,940 | Not Specified |

Signaling Pathways Modulated by this compound

As a CB1 receptor antagonist, this compound influences several downstream signaling cascades that are normally modulated by endocannabinoids. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.

Inhibition of Adenylyl Cyclase

Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking the CB1 receptor, this compound prevents this agonist-induced inhibition, thereby maintaining or potentially increasing cAMP levels. In the case of inverse agonism, this compound could actively increase cAMP levels above baseline by reducing the constitutive activity of the receptor on adenylyl cyclase.

Modulation of Ion Channels

CB1 receptor activation is also linked to the modulation of ion channels. Agonists typically inhibit N-type and P/Q-type calcium channels and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. This compound, by antagonizing the receptor, would block these effects, leading to a disinhibition of calcium channels and a reduction in potassium channel activity that would otherwise be induced by cannabinoid agonists.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The CB1 receptor can also signal through the MAPK cascade, including pathways involving ERK, JNK, and p38. The specific effect of CB1 receptor activation on these pathways can be cell-type dependent. As an antagonist, this compound would block the influence of cannabinoid agonists on these critical signaling pathways involved in cell proliferation, differentiation, and apoptosis.

Signaling Pathway of CB1 Receptor Antagonism by this compound

Caption: this compound blocks endocannabinoid binding to the CB1 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of novel CB1 receptor antagonists like this compound.

Radioligand Binding Assay ([3H]CP55,940 Competition Assay)

This assay is used to determine the binding affinity (Ki) of this compound for the CB1 receptor.

-

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

-

[3H]CP55,940 (a high-affinity cannabinoid receptor agonist radioligand).

-

This compound and other unlabeled competitor ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Incubate the CB1 receptor-containing membranes with a fixed concentration of [3H]CP55,940 (typically at or below its Kd value) and varying concentrations of this compound.

-

Total binding is determined in the absence of any competitor, while non-specific binding is measured in the presence of a saturating concentration of a potent unlabeled cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

-

Incubate the reaction mixture at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]CP55,940) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound.

[35S]GTPγS Functional Assay

This assay measures the functional consequence of ligand binding by quantifying the activation of G-proteins. It can be used to distinguish between agonists, antagonists, and inverse agonists.

-

Materials:

-

CB1 receptor-expressing cell membranes.

-

[35S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (Guanosine diphosphate).

-

Agonist (e.g., WIN 55,212-2).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

-

Procedure:

-

Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

-

To measure antagonist effects, incubate the membranes with a fixed concentration of an agonist in the presence of varying concentrations of this compound.

-

To measure inverse agonist effects, incubate the membranes with varying concentrations of this compound in the absence of an agonist.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [35S]GTPγS by scintillation counting.

-

Data analysis:

-

For antagonism, determine the ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding.

-

For inverse agonism, determine if this compound reduces the basal [35S]GTPγS binding below the level seen in the absence of any ligand.

-

-

Conclusion

This compound is a high-affinity CB1 receptor antagonist. Its mechanism of action involves the direct blockade of the CB1 receptor, thereby preventing the signaling of endocannabinoids and exogenous agonists. This antagonism affects downstream signaling pathways, including the adenylyl cyclase/cAMP system and various ion channels. The potential for inverse agonist activity further refines its pharmacological profile. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel cannabinoid receptor ligands.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]

NIDA-41020: A Deep Dive into its Selectivity for Cannabinoid Receptors CB1 vs. CB2

For Immediate Release

This technical guide provides a comprehensive analysis of the cannabinoid receptor ligand NIDA-41020, with a specific focus on its binding affinity and selectivity for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This document is intended for researchers, scientists, and professionals in the field of drug development and cannabinoid research.

Executive Summary

This compound is a potent and highly selective antagonist for the CB1 receptor. In vitro studies have demonstrated a significantly higher binding affinity for the CB1 receptor compared to the CB2 receptor. This selectivity is a critical attribute for a research tool designed to probe the function of the CB1 receptor system with minimal off-target effects on the CB2 receptor.

Data Presentation: Binding Affinity of this compound

The selectivity of this compound is quantitatively demonstrated by its dissociation constants (Ki and Kb) for both CB1 and CB2 receptors. The following table summarizes the available binding affinity data.

| Receptor | Ligand | Ki (nM) | Kb (nM) | Selectivity (CB2 Kb / CB1 Kb) |

| CB1 | This compound | 4.1[1] | 26 | ~32-fold |

| CB2 | This compound | - | 831 |

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. Kb: Dissociation constant of a competitive antagonist, another measure of binding affinity.

The data clearly indicates that this compound possesses a nanomolar affinity for the CB1 receptor, while its affinity for the CB2 receptor is substantially lower, in the high nanomolar range. This results in a significant selectivity ratio, making it a valuable tool for investigating CB1 receptor-mediated processes.

Experimental Protocols

The determination of the binding affinity of this compound for CB1 and CB2 receptors is typically achieved through competitive radioligand binding assays. While the specific details from the original study by Katoch-Rouse et al. are not publicly available, a general methodology can be outlined based on standard practices in the field.

Radioligand Binding Assay (General Protocol)

This assay measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

1. Membrane Preparation:

-

Membranes are prepared from cells or tissues expressing the cannabinoid receptor of interest (CB1 or CB2). Commonly used cell lines include HEK-293 or CHO cells stably transfected with the human CB1 or CB2 receptor.

-

Cells are harvested and homogenized in a cold buffer. The homogenate is then centrifuged at a high speed to pellet the membranes, which are subsequently washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

A constant concentration of a suitable radioligand (e.g., [³H]CP55,940 or [³H]SR141716A for CB1; [³H]WIN55,212-2 for CB2) is incubated with the receptor-containing membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the wells to compete for binding with the radioligand.

-

The reaction is allowed to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

4. Quantification of Radioactivity:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

5. Data Analysis:

-

The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualization of Experimental Workflow and Signaling Pathways

To further elucidate the processes involved, the following diagrams, generated using the DOT language, visualize the experimental workflow and the canonical signaling pathway of the CB1 receptor.

References

An In-depth Technical Guide to NIDA-41020: A Potent and Selective CB1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIDA-41020 is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1), a key component of the endocannabinoid system.[1][2][3][4] Structurally a 1,5-diarylpyrazole derivative, it is analogous to the well-known CB1 antagonist rimonabant but possesses lower lipophilicity.[2] This characteristic has made it a compound of interest, particularly as a potential radioligand for positron emission tomography (PET) imaging of CB1 receptors in the central nervous system.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, including detailed experimental methodologies and a visualization of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide.[1][5] Its structure is characterized by a central pyrazole ring substituted with a 2,4-dichlorophenyl group at the N1 position, a 4-methoxyphenyl group at the C5 position, a methyl group at the C4 position, and a piperidinyl-carboxamide moiety at the C3 position.

A summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1-(2,4-Dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | [1][5] |

| CAS Number | 502486-89-7 | [1][2][5][6] |

| Molecular Formula | C₂₃H₂₄Cl₂N₄O₂ | [1][5] |

| Molecular Weight | 459.37 g/mol | [2][5][6] |

| Appearance | Off-white solid | [2] |

| Purity | ≥97% (HPLC) | [2] |

| Solubility | Soluble in DMSO | [5] |

| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C | [5] |

| SMILES | COc1ccc(cc1)-c2c(C)c(nn2-c3ccc(Cl)cc3Cl)C(=O)NN4CCCCC4 | [2][5] |

| InChI Key | KWDBQJRWPWTGPF-UHFFFAOYSA-N | [2][5] |

Pharmacological Properties

This compound is a high-affinity antagonist of the CB1 receptor.[1][3] Its primary mechanism of action is to bind to the CB1 receptor and prevent its activation by endogenous cannabinoids (endocannabinoids) or exogenous agonists.[7] This antagonistic activity makes it a valuable tool for studying the physiological and pathological roles of the endocannabinoid system.

Binding Affinity and Selectivity

This compound exhibits a high binding affinity for the human CB1 receptor, with a reported inhibitory constant (Ki) of 4.1 nM.[1][3][4] Furthermore, it displays significant selectivity for the CB1 receptor over the CB2 receptor. The binding affinities (Kb) for CB1 and CB2 receptors are 26 nM and 831 nM, respectively, indicating a more than 30-fold selectivity for CB1.[1] A comparison of the binding affinities of this compound and other common CB1 antagonists is provided in Table 2.

Table 2: Comparative Binding Affinities of CB1 Receptor Antagonists

| Compound | Ki (nM) for CB1 | Reference |

| This compound | 4.1 | [1][3][4] |

| AM251 | 0.6 | |

| AM281 | 4.5 | |

| SR141716 (Rimonabant) | 1.8 |

Mechanism of Action: CB1 Receptor Antagonism

The CB1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the inhibitory G-protein, Gi/o.[7][8] Upon activation by an agonist, the CB1 receptor initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent modulation of downstream effectors such as protein kinase A (PKA) and various ion channels.[7][8][9]

As an antagonist, this compound binds to the CB1 receptor but does not induce the conformational change necessary for G-protein activation. Instead, it blocks the binding of endogenous or exogenous agonists, thereby inhibiting the downstream signaling cascade.[7] Some CB1 receptor antagonists have also been shown to act as inverse agonists, meaning they can reduce the basal, constitutive activity of the receptor in the absence of an agonist.[10][11]

The signaling pathway affected by this compound is depicted in the following diagram:

Figure 1: Signaling pathway of CB1 receptor antagonism by this compound.

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for key experiments relevant to the characterization of this compound.

Radioligand Binding Assay for CB1 Receptor

This protocol is a representative method for determining the binding affinity of this compound to the CB1 receptor using a competitive binding assay with a radiolabeled ligand (e.g., [³H]CP55,940).[12][13][14][15]

Materials:

-

Membrane preparation from cells expressing human CB1 receptors or from brain tissue.

-

Radioligand: [³H]CP55,940 or other suitable radiolabeled CB1 agonist/antagonist.

-

Unlabeled competitor: this compound.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[14]

-

Wash buffer: Ice-cold binding buffer.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[14]

-

Filtration apparatus.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[14] Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in binding buffer, and the protein concentration is determined (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate in a final volume of 250 µL:

-

Total Binding: 150 µL of membrane preparation, 50 µL of radioligand solution, and 50 µL of binding buffer.

-

Non-specific Binding: 150 µL of membrane preparation, 50 µL of radioligand solution, and 50 µL of a high concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

-

Competitive Binding: 150 µL of membrane preparation, 50 µL of radioligand solution, and 50 µL of varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[12][14]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 3-4 times) to remove any non-specifically bound radioligand.[14]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

The following diagram illustrates the general workflow of a radioligand binding assay.

Figure 2: General workflow for a radioligand binding assay.

Synthesis of this compound

The synthesis of this compound would likely follow a similar multi-step synthetic route, starting from commercially available precursors. The key steps would involve the formation of the substituted pyrazole core, followed by the introduction of the carboxamide side chain. Purification would likely be achieved through chromatographic techniques and recrystallization.

Conclusion

This compound is a valuable research tool for investigating the endocannabinoid system due to its high potency and selectivity as a CB1 receptor antagonist. Its lower lipophilicity compared to earlier antagonists like rimonabant makes it a particularly interesting candidate for applications such as PET imaging. The information provided in this guide on its chemical structure, pharmacological properties, and relevant experimental methodologies is intended to support researchers and drug development professionals in their exploration of the therapeutic potential of modulating the CB1 receptor. Further studies are warranted to fully elucidate its in vivo pharmacokinetic and pharmacodynamic profiles.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound = 97 HPLC, solid 502486-89-7 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. scbt.com [scbt.com]

- 7. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. Structural Insights into CB1 Receptor Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signal Transduction via Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationship of novel diarylpyrazole imide analogues as CB1 cannabinoid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, biological properties, and molecular modeling investigations of novel 3,4-diarylpyrazolines as potent and selective CB(1) cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and structure-activity relationship of 1,2,4-triazole-containing diarylpyrazolyl carboxamide as CB1 cannabinoid receptor-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

NIDA-41020: A Technical Whitepaper on its Potential as a PET Radioligand

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of NIDA-41020, a high-affinity antagonist for the cannabinoid type 1 (CB1) receptor. Developed as a potential radioligand for Positron Emission Tomography (PET) imaging, this compound represents a class of pyrazole derivatives designed for reduced lipophilicity compared to earlier generations of CB1 receptor ligands. This document details the available preclinical data, outlines relevant experimental protocols, and visualizes key pathways and workflows pertinent to its evaluation as a PET radioligand. While initial in vitro data were promising, a thorough review of published literature indicates that this compound was not advanced to in vivo PET imaging studies in animal models or humans. This guide, therefore, serves as a technical resource on its foundational science and the general methodologies required for the assessment of similar candidate PET radioligands.

Core Compound Data: this compound

This compound, also known as 1-(2,4-Dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide, was developed as a less lipophilic analog of the well-known CB1 antagonist SR141716A (Rimonabant)[1]. The primary goal of its development was to create a tracer with improved pharmacokinetic properties for PET imaging of the CB1 receptor in the central nervous system.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₄Cl₂N₄O₂ | [2][3] |

| Molecular Weight | 459.37 g/mol | [2][3] |

| CAS Number | 502486-89-7 | [2][3] |

| Appearance | Solid powder | [3] |

| Purity | ≥97% (HPLC) | [2][4] |

| Solubility | Soluble in DMSO | [3] |

In Vitro Binding Affinity

This compound exhibits high affinity for the CB1 receptor. The following table summarizes its binding affinity (Ki) in comparison to other standard CB1 receptor antagonists.

| Compound | Target Receptor | Kᵢ (nM) | Reference |

| This compound | CB1 | 4.1 | [1][2][4] |

| AM251 | CB1 | 0.6 | [1][2] |

| AM281 | CB1 | 4.5 | [1][2] |

| SR141716A (Rimonabant) | CB1 | 1.8 | [1][2] |

Experimental Protocols

While the specific, detailed protocols for the synthesis and potential radiolabeling of this compound are not fully available in the public domain, this section provides representative methodologies for the synthesis of structurally similar pyrazole derivatives and general procedures for radioligand binding assays and PET imaging.

Representative Synthesis of a Pyrazole-Based CB1 Antagonist

The synthesis of diarylpyrazole CB1 receptor antagonists generally follows a multi-step pathway. The following is a representative protocol adapted from the literature for similar compounds.

dot

Caption: Representative synthesis pathway for pyrazole-based CB1 receptor antagonists.

Protocol:

-

Step 1: Pyrazole Ring Formation: A β-diketone is reacted with a hydrazine derivative (e.g., hydrazine hydrate) in a suitable solvent such as ethanol, often with acid catalysis, to form the core pyrazole ring structure.

-

Step 2: N-Arylation: The pyrazole nitrogen is arylated with a substituted phenylboronic acid using a copper or palladium catalyst in a cross-coupling reaction (e.g., Chan-Lam or Suzuki coupling).

-

Step 3: Amide Coupling: The ester group on the pyrazole ring is hydrolyzed to a carboxylic acid. The resulting acid is then coupled with the desired amine (for this compound, this would be 1-aminopiperidine) using a standard peptide coupling reagent (e.g., HATU, HBTU) to form the final carboxamide product.

General Protocol for [¹⁸F]Radiolabeling of a Pyrazole Derivative

For a compound like this compound to be used as a PET radioligand, it would need to be labeled with a positron-emitting radionuclide, such as Fluorine-18. The following is a general, conceptual protocol for the radiofluorination of a pyrazole-based precursor.

dot

Caption: General workflow for the radiosynthesis of an ¹⁸F-labeled pyrazole derivative.

Protocol:

-

[¹⁸F]Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction.

-

Activation: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge, eluted with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂), and dried by azeotropic distillation with acetonitrile.

-

Radiolabeling Reaction: The dried, activated [¹⁸F]fluoride is reacted with a suitable precursor of the pyrazole derivative (e.g., a nitro- or tosyloxy-substituted analog) in a solvent like DMSO or DMF at an elevated temperature (80-150 °C).

-

Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the [¹⁸F]radiolabeled product.

-

Formulation: The collected HPLC fraction is reformulated into a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for injection.

-

Quality Control: The final product undergoes quality control tests, including determination of radiochemical purity, specific activity, and residual solvent levels.

In Vitro CB1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (like this compound) for the CB1 receptor.

dot

Caption: Workflow for an in vitro radioligand binding assay for the CB1 receptor.

Protocol:

-

Receptor Preparation: Prepare membrane homogenates from a source rich in CB1 receptors, such as rat brain tissue or a cell line stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells).

-

Assay Setup: In assay tubes, combine the receptor membranes, a fixed concentration of a known CB1 radioligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

CB1 Receptor Signaling Pathway

This compound acts as an antagonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). As an antagonist, it blocks the downstream signaling typically initiated by endogenous cannabinoids (like anandamide and 2-AG) or synthetic agonists.

dot

Caption: Simplified signaling pathway of the CB1 receptor and the inhibitory action of an antagonist like this compound.

Conclusion and Future Directions

This compound was developed as a promising second-generation CB1 receptor antagonist for PET imaging, successfully achieving high binding affinity and potentially improved lipophilicity compared to its predecessors. However, the lack of published in vivo PET imaging data suggests that its development was likely halted, possibly due to unforeseen challenges such as poor brain penetration, unfavorable metabolic profile, or off-target effects that were not apparent from in vitro studies.

The information presented in this guide highlights the critical steps in the evaluation of a novel PET radioligand. While this compound itself may not have progressed to clinical use, the principles of its design and the methodologies for its assessment remain highly relevant for the ongoing development of new and improved molecular imaging agents for the cannabinoid system and other neurological targets. Future research in this area will continue to focus on optimizing the balance between high target affinity, appropriate lipophilicity for blood-brain barrier penetration, and high specific-to-nonspecific binding ratios to enable quantitative in vivo imaging.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of radioligands for in vivo imaging of type 1 cannabinoid receptors (CB1) in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Positron Emission Tomography Imaging of the Endocannabinoid System: Opportunities and Challenges in Radiotracer Development - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of NIDA-41020: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIDA-41020 is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2] With a high binding affinity and reduced lipophilicity compared to other CB1 antagonists, this compound serves as a critical tool in neuropharmacology for studying the endocannabinoid system.[1][3] This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional antagonism, and the experimental protocols utilized for its evaluation. Quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visually represented.

Introduction

The endocannabinoid system, and specifically the CB1 receptor, is a key therapeutic target for a variety of disorders. The development of selective antagonists is crucial for elucidating the physiological roles of the CB1 receptor and for the potential treatment of conditions such as obesity, neuroinflammatory disorders, and addiction.[4] this compound has emerged as a significant research compound due to its high affinity for the CB1 receptor and its properties as a competitive antagonist.[1] This guide outlines the essential in vitro assays for the comprehensive characterization of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the in vitro activity of this compound at the CB1 receptor.

| Parameter | Value | Receptor | Assay Type | Reference |

| Ki | 4.1 nM | Human CB1 | Radioligand Binding Assay | [1][2][3][5] |

Table 1: In Vitro Binding Affinity of this compound.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the CB1 receptor.

Materials:

-

Membrane preparations from cells stably expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1).

-

Radioligand: [3H]CP55,940 or [3H]SR141716A.

-

This compound.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4, ice-cold.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw cryopreserved cell membranes expressing the CB1 receptor on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled CB1 ligand (e.g., 10 µM WIN 55,212-2), 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

Displacement: 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the displacement curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Buy 1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | 502486-89-7 | >98% [smolecule.com]

- 2. cannabinoid CB1 receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Information regarding NIDA-41020 is not publicly available.

An extensive search of public databases, scientific literature, and clinical trial registries did not yield any specific information for a compound designated "NIDA-41020." This suggests that "this compound" may be an internal preclinical identifier not yet disclosed publicly, a misnomer, or a project that has not resulted in published data.

Therefore, it is not possible to provide an in-depth technical guide, including experimental protocols and data, for a compound for which there is no public record.

As an alternative, a comprehensive guide on a well-documented medication developed with significant NIDA support, such as Buprenorphine, can be provided to illustrate the requested format and depth of technical information. This would include:

-

A detailed discovery and development history.

-

Structured tables of quantitative data (e.g., binding affinities, pharmacokinetic parameters).

-

Detailed methodologies for key experiments.

-

Graphviz diagrams of relevant signaling pathways and experimental workflows.

Please advise if you would like to proceed with a guide on a different, publicly documented NIDA-supported compound.

NIDA-41020: A Technical Guide to its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIDA-41020 is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1), a key component of the endocannabinoid system primarily expressed in the central nervous system.[1][2] Developed by the National Institute on Drug Abuse (NIDA), this diarylpyrazole derivative, structurally analogous to Rimonabant, was designed with lower lipophilicity, making it a candidate for a potential radioligand in Positron Emission Tomography (PET) imaging to study the distribution and function of CB1 receptors in the brain.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, selectivity, and the general experimental protocols used to characterize compounds of this class.

Core Pharmacological Data

| Compound | Binding Affinity (Ki) for human CB1 Receptor (nM) | Selectivity for CB1 vs. CB2 Receptor | Reference |

| This compound | 4.1 | Selective for CB1 | [1][2] |

| Rimonabant (SR141716A) | 1.8 | >1000-fold | [2] |

| AM251 | 0.6 | ~300-fold | [2] |

| AM281 | 4.5 | ~400-fold | [2] |

Table 1: Comparative Binding Affinities of CB1 Receptor Antagonists.

Mechanism of Action and Signaling Pathways

As a CB1 receptor antagonist, this compound binds to the receptor but does not activate it, thereby blocking the effects of endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) and exogenous agonists. Many compounds in this class, including the structurally similar Rimonabant, also exhibit inverse agonist properties, meaning they can reduce the basal constitutive activity of the CB1 receptor.

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Blockade of this receptor by an antagonist like this compound is expected to modulate several downstream signaling pathways:

-

Adenylyl Cyclase Inhibition: CB1 receptor activation typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. As an antagonist, this compound would prevent this inhibition, thereby maintaining or increasing cAMP levels in the presence of an agonist.

-

Ion Channel Regulation: CB1 receptor activation modulates various ion channels, including inhibiting N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels. This compound would block these effects.

-

MAPK Pathway: The CB1 receptor is known to influence the mitogen-activated protein kinase (MAPK) cascade, including pathways leading to the activation of ERK1/2, JNK, and p38 MAPK. The effect of a CB1 antagonist on these pathways can be complex and cell-type dependent.

Below is a diagram illustrating the canonical signaling pathway of the CB1 receptor and the point of intervention for an antagonist like this compound.

Caption: CB1 Receptor Signaling and Antagonism by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe the standard methodologies used for assessing the pharmacological profile of CB1 receptor antagonists.

Radioligand Binding Assay (for determining Ki)

This assay is used to determine the binding affinity of a compound for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the CB1 receptor.

Materials:

-

Membrane preparation from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand with high affinity for the CB1 receptor (e.g., [3H]CP55,940 or [3H]SR141716A).

-

This compound and other competing ligands.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

-

Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Caption: Workflow for a Radioligand Binding Assay.

Functional Assays (for determining IC50/EC50)

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist, and to quantify its potency.

This assay measures the activation of G-proteins coupled to the receptor.

Objective: To determine the functional effect of this compound on CB1 receptor-mediated G-protein activation.

Procedure:

-

Incubate CB1-expressing cell membranes with a CB1 agonist (e.g., CP55,940) in the presence of varying concentrations of this compound.

-

Add [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Activated G-proteins will bind [35S]GTPγS.

-

Separate bound from free [35S]GTPγS by filtration.

-

Quantify the radioactivity on the filters.

-

An antagonist will inhibit the agonist-stimulated [35S]GTPγS binding in a concentration-dependent manner, allowing for the determination of an IC50 value. An inverse agonist will decrease the basal [35S]GTPγS binding.

This assay measures the downstream effect on adenylyl cyclase activity.

Objective: To determine the effect of this compound on agonist-induced changes in intracellular cAMP levels.

Procedure:

-

Culture cells expressing the CB1 receptor.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Incubate the cells with a CB1 agonist in the presence of varying concentrations of this compound.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA or HTRF).

-

This compound should block the agonist-induced decrease in cAMP levels, allowing for the calculation of an IC50 value.

Caption: Logical Flow for Functional Characterization.

In Vivo and Pharmacokinetic Profile

There is a lack of publicly available data on the in vivo effects and pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) profile of this compound. For a compound in this class, in vivo studies would typically assess its effects on behaviors known to be modulated by the endocannabinoid system, such as appetite, pain perception, and memory. Pharmacokinetic studies would be crucial to determine its suitability as a drug candidate or a PET radioligand, evaluating parameters such as bioavailability, brain penetration, and metabolic stability.

Conclusion

This compound is a valuable research tool characterized as a potent and selective CB1 receptor antagonist. Its primary utility, as intended by its design, may lie in its potential as a PET radioligand for in vivo imaging of the CB1 receptor. While its binding affinity is well-established, a more comprehensive pharmacological profile, including detailed functional data and in vivo studies, is needed to fully understand its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel CB1 receptor ligands.

References

An In-Depth Technical Guide to NIDA-41020: A Potent CB1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NIDA-41020 is a potent and selective antagonist for the cannabinoid receptor type 1 (CB1), a key component of the endocannabinoid system. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, and its role as a research tool. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuroscience, pharmacology, and drug development.

Core Chemical and Physical Data

This compound, with the IUPAC name 1-(2,4-Dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide, is a synthetic compound designed for high affinity and selectivity to the CB1 receptor. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 502486-89-7 | |

| Molecular Formula | C₂₃H₂₄Cl₂N₄O₂ | |

| Molecular Weight | 459.37 g/mol | |

| Appearance | Solid powder | |

| Purity | ≥97% (HPLC) | |

| Solubility | Soluble in DMSO |

Synthesis and Manufacturing

The synthesis of this compound was first described in the Journal of Medicinal Chemistry in 2003. The multi-step synthesis involves the formation of the core pyrazole ring, followed by the addition of the various substituent groups.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step protocol based on the originally published method is required here. Due to the lack of the full-text article in the provided search results, a generalized representation is provided. For precise experimental details, please refer to the original publication: Katoch-Rouse, R., et al. (2003). Synthesis, structure-activity relationship, and evaluation of SR141716 analogues: development of central cannabinoid receptor ligands with lower lipophilicity. Journal of Medicinal Chemistry, 46(4), 642–645.

Workflow for the Synthesis of this compound:

Mechanism of Action and Signaling Pathways

This compound functions as an antagonist/inverse agonist at the CB1 receptor. These receptors are G-protein coupled receptors (GPCRs) predominantly expressed in the central nervous system. The binding of this compound to the CB1 receptor blocks the intracellular signaling cascade typically initiated by endogenous cannabinoids (e.g., anandamide and 2-arachidonoylglycerol) or exogenous agonists (e.g., THC).

The primary signaling pathway modulated by CB1 receptor activation involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, CB1 receptor activation modulates ion channels, including the inhibition of presynaptic calcium channels and activation of inwardly rectifying potassium channels. By blocking these actions, this compound can prevent the downstream effects of CB1 receptor activation.

CB1 Receptor Signaling Pathway and the Action of this compound:

Applications in Research

This compound's primary application is as a research tool to investigate the physiological and pathophysiological roles of the CB1 receptor. Its high affinity and selectivity make it suitable for a range of in vitro and in vivo studies.

In Vitro Assays

This compound is commonly used in competitive radioligand binding assays to determine the affinity of other compounds for the CB1 receptor. It can also be utilized in functional assays, such as those measuring cAMP levels or GTPγS binding, to characterize the agonist or antagonist properties of test compounds.

Experimental Protocol: CB1 Receptor Binding Assay

A typical competitive radioligand binding assay protocol would involve:

-

Membrane Preparation: Isolation of cell membranes expressing the CB1 receptor.

-

Incubation: Incubation of the membranes with a fixed concentration of a radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (or this compound as a reference).

-

Separation: Separation of bound and free radioligand by rapid filtration.

-

Detection: Quantification of the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculation of the IC₅₀ and Kᵢ values.

In Vivo Studies

While specific in vivo studies detailing the use of this compound are not extensively documented in the provided search results, its properties suggest potential utility in animal models to investigate the role of the CB1 receptor in various processes, including appetite, pain perception, and memory. As an antagonist, it would be expected to produce effects opposite to those of CB1 agonists.

Positron Emission Tomography (PET) Imaging

This compound was developed with the potential for use as a radioligand for Positron Emission Tomography (PET) imaging of CB1 receptors in the brain. For this application, this compound would be radiolabeled with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

Conceptual Workflow for PET Imaging with Radiolabeled this compound:

Conclusion

This compound is a valuable pharmacological tool for the study of the CB1 receptor. Its well-defined chemical properties and high affinity make it a standard for in vitro characterization of novel cannabinoid ligands. Further research is warranted to fully explore its potential in in vivo studies and as a PET imaging agent to better understand the role of the endocannabinoid system in health and disease.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of NIDA-41020

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

NIDA-41020 is a CB1 cannabinoid receptor antagonist, structurally analogous to Rimonabant.[1][2] CB1 receptors are predominantly expressed in the central nervous system and are involved in regulating a variety of physiological processes, including appetite, pain, and mood.[3][4][5] Antagonism of the CB1 receptor has been investigated as a therapeutic strategy for obesity and related metabolic disorders.[6][7] These application notes provide a comprehensive overview of suggested in vivo experimental protocols to characterize the pharmacokinetic, pharmacodynamic, and behavioral effects of this compound.

Chemical Information:

| Property | Value |

| IUPAC Name | 1-(2,4-Dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide |

| CAS Number | 502486-89-7[1] |

| Molecular Formula | C₂₃H₂₄Cl₂N₄O₂[1] |

| Molecular Weight | 459.37 g/mol [1] |

| Mechanism of Action | CB1 Cannabinoid Receptor Antagonist[1][2][3] |

Signaling Pathway of CB1 Receptor Antagonism

CB1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous cannabinoids (e.g., anandamide, 2-AG) or exogenous agonists, couple to Gi/o proteins.[1][4][5] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of ion channels, including the inhibition of N- and P/Q-type calcium channels and activation of inwardly rectifying potassium channels.[1][5] CB1 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway.[1][4]

This compound, as a CB1 receptor antagonist, is expected to block these downstream signaling events by preventing the binding of agonists to the CB1 receptor.

CB1 Receptor Signaling Pathway

Experimental Protocols

Animal Models

-

Species: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

-

Age/Weight: 8-12 weeks old, weighing 20-30g for mice and 250-350g for rats.

-

Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless otherwise specified by the experimental design.

-

Acclimation: Allow at least one week for acclimation to the housing facility before initiating any experiments.

Formulation and Administration of this compound

-

Vehicle: A common vehicle for in vivo administration of cannabinoid ligands is a mixture of ethanol, Tween 80 (or Cremophor EL), and saline. A typical ratio is 1:1:18 or 5:5:90 (ethanol:Tween 80:saline). This compound is also soluble in DMSO.[3] The final concentration of the vehicle components should be confirmed to have no independent effects in the planned assays.

-

Preparation: this compound should be dissolved in the vehicle shortly before administration. Sonication may be required to achieve a homogenous suspension.

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies. Oral gavage (p.o.) can also be used to assess oral bioavailability.

-

Dosage: Based on studies with Rimonabant and other CB1 antagonists, a starting dose range of 1 to 10 mg/kg could be explored.[8][9] Dose-response studies are essential to determine the optimal dose for each specific endpoint.

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

-

Administer a single dose of this compound (e.g., 3 mg/kg, i.p. or p.o.) to a cohort of animals.[10]

-

Collect blood samples via tail vein or saphenous vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Process blood samples to obtain plasma.

-

At the final time point, euthanize the animals and collect tissues of interest (e.g., brain, liver, adipose tissue) to assess tissue distribution.

-

Analyze the concentration of this compound in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate key PK parameters.

Data Presentation: Representative Pharmacokinetic Parameters for a CB1 Antagonist

| Parameter | Description | Representative Value (for a similar compound) |

| Tmax | Time to reach maximum plasma concentration | 1-2 hours |

| Cmax | Maximum plasma concentration | 0.5 - 1 µM (at 3 mg/kg)[10] |

| AUC | Area under the plasma concentration-time curve | 5 - 10 µM*h (at 3 mg/kg)[10] |

| t1/2 | Elimination half-life | 5 - 7 hours[10] |

| Bioavailability | Fraction of administered dose that reaches systemic circulation | Varies (e.g., 55% in rats for a similar compound)[10] |

Behavioral Studies

Objective: To assess the effect of this compound on appetite and body weight.

Protocol:

-

Individually house animals to accurately measure food intake.

-

Measure baseline food intake and body weight for several days before the start of the experiment.

-

Administer this compound or vehicle daily at a consistent time.

-

Measure food intake at various time points (e.g., 1, 2, 4, and 24 hours) after administration.

-

Record body weight daily.

-

For chronic studies, treatment can be continued for several weeks.

Data Presentation: Representative Effects of a CB1 Antagonist on Food Intake and Body Weight

| Treatment Group | Dose (mg/kg) | 24h Food Intake (% of Vehicle) | Body Weight Change (% of Vehicle) |

| Vehicle | - | 100% | 100% |

| CB1 Antagonist | 1 | ~80% | ~95% |

| CB1 Antagonist | 3 | ~60% | ~85% |

| CB1 Antagonist | 10 | ~40% | ~75% |

Objective: To evaluate the effect of this compound on spontaneous locomotor activity and to rule out sedation or hyperactivity as confounding factors in other behavioral tests.

Protocol:

-

Acclimate animals to the open-field arena for a set period (e.g., 30 minutes) on the day before testing.

-

On the test day, administer this compound or vehicle.

-

Place the animal in the center of the open-field arena at a specific time post-injection (e.g., 30 minutes).

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes) using an automated tracking system.

Experimental Workflow Diagram

Generalized In Vivo Experimental Workflow

Safety and Handling

This compound is classified as acutely toxic if swallowed and can cause skin and eye irritation.[1][2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All procedures should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

The provided protocols offer a foundational framework for the in vivo characterization of this compound. Given its classification as a CB1 receptor antagonist, initial studies should focus on its pharmacokinetic profile and its effects on behaviors modulated by the endocannabinoid system, such as feeding and locomotion. Researchers should carefully design dose-response studies and include appropriate vehicle controls to ensure the generation of robust and reliable data. Further studies could explore its therapeutic potential in models of obesity, metabolic syndrome, and other relevant disorders.

References

- 1. jme.bioscientifica.com [jme.bioscientifica.com]

- 2. realmofcaring.org [realmofcaring.org]

- 3. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 7. Rimonabant: an antagonist drug of the endocannabinoid system for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cannabinoid CB1 receptor antagonism modulates plasma corticosterone in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. | BioWorld [bioworld.com]

Application Notes and Protocols for PET Imaging of Group II Metabotropic Glutamate Receptors (mGluR2)

Disclaimer: Information regarding a specific PET tracer designated "NIDA-41020" is not publicly available in the provided search results. Therefore, these application notes and protocols are based on established methodologies for other well-characterized PET radioligands targeting the Group II metabotropic glutamate receptors (mGluR2), which are implicated in various neurological and psychiatric disorders.[1][2][3] Researchers should adapt these protocols based on the specific characteristics of their tracer of interest.

Introduction

Metabotropic glutamate receptor subtype 2 (mGluR2) is a G-protein coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission.[4][5] Dysregulation of mGluR2 has been linked to schizophrenia, anxiety, depression, and substance abuse, making it a significant target for therapeutic drug development.[1][6] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo visualization and quantification of mGluR2 in the brain, providing valuable insights into disease pathophysiology and target engagement of novel therapeutics.[1][2][7]

This document provides a detailed overview of the application of PET imaging for mGluR2, including the signaling pathway, experimental workflows, and representative protocols for preclinical studies.

Signaling Pathway

Group II mGluRs, which include mGluR2 and mGluR3, are typically located on presynaptic terminals.[4] Upon activation by glutamate, they couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] This signaling cascade ultimately results in the inhibition of neurotransmitter release.

Quantitative Data of Representative mGluR2 PET Tracers

The following table summarizes key quantitative data for several mGluR2 PET radioligands from the literature. This data is essential for planning and interpreting PET imaging studies.

| Radiotracer | Target | Binding Affinity (IC50/EC50, nM) | Brain Uptake (SUV) | Key Characteristics | Reference |

| [11C]JNJ42491293 | mGluR2 PAM | 9.2 (human mGluR2) | High | High selectivity against other mGluRs. | [4] |

| [11C]CMGDE | Group II mGluRs | Not specified | Readily penetrates brain | Prodrug for group II mGluRs. | [1] |

| [11C]mG2P001 | mGluR2 PAM | Not specified | Significant accumulation in rat brain | Binding is affected by tissue glutamate concentration. | [6] |

| [18F]mG2P026 | mGluR2 ago-PAM | 11 (PAM activity), 84 (agonist activity) | High contrast in rat brain | Enhanced heterogeneity and higher binding affinity. | [8] |

| [11C]MK-8056 | mGluR2 NAM | High | High brain uptake in rhesus monkey | Specific and displaceable binding. | [2] |

| [18F]ER-000604699 | Group II mGluR NAM | Not specified | High uptake in caudate-putamen, cortex, and hippocampus | High mGluR2 selectivity. | [5] |

PAM: Positive Allosteric Modulator; NAM: Negative Allosteric Modulator; SUV: Standardized Uptake Value.

Experimental Protocols

Radiosynthesis of an mGluR2 PET Tracer (General Protocol)

The radiosynthesis of PET tracers is a time-sensitive process due to the short half-life of positron-emitting radionuclides like Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min).[9] The following is a generalized protocol for the synthesis of a [11C]-labeled mGluR2 tracer via methylation of a precursor.

Materials:

-

Precursor molecule with a suitable functional group for methylation (e.g., desmethyl precursor).

-

[11C]Methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf).

-

Base (e.g., Cs2CO3).

-

Solvent (e.g., DMF).

-

HPLC system for purification.

-

Sterile, pyrogen-free saline for formulation.

Procedure:

-

[11C]Methylating Agent Synthesis: Produce [11C]CO2 or [11C]CH4 using a cyclotron. Convert the initial product to a reactive methylating agent such as [11C]CH3I or [11C]CH3OTf using an automated synthesis module.

-

Radiolabeling Reaction: Trap the [11C]methylating agent in a reaction vessel containing the precursor and a base in a suitable solvent. Heat the reaction mixture to facilitate the methylation. For example, a reaction could be carried out at 70°C.

-

Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the [11C]-labeled tracer from unreacted precursor and byproducts.

-

Formulation: Collect the HPLC fraction containing the desired product, remove the organic solvent via evaporation, and formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

-

Quality Control: Perform quality control tests to determine radiochemical purity, molar activity, and residual solvent levels before injection.

Animal Preparation and PET Imaging Protocol

This protocol is designed for preclinical PET imaging in rodents. Similar principles apply to non-human primates and human studies, with adjustments in anesthesia, tracer dose, and imaging duration.[10][11][12]

Materials:

-

Anesthesia (e.g., isoflurane).

-

Heating pad to maintain body temperature.

-

Catheter for intravenous injection.

-

PET/CT or PET/MR scanner.

-

Radiolabeled mGluR2 tracer.

Procedure:

-

Animal Preparation:

-

Fast the animal for 4-6 hours prior to the scan to reduce blood glucose levels, which can interfere with some types of PET imaging.[10][13]

-

Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).

-

Place a catheter in the tail vein for tracer injection.

-

Position the animal on the scanner bed, ensuring the head is centered in the field of view. Use a head holder to minimize motion.

-

-

PET/CT or PET/MR Scan:

-

Perform a CT or MR scan for anatomical co-registration and attenuation correction.

-

Administer the radiolabeled mGluR2 tracer as a bolus injection through the tail vein catheter, followed by a saline flush. The injected dose will depend on the tracer and animal model.

-

Acquire dynamic PET data for 60-120 minutes.

-

Monitor the animal's vital signs throughout the scan.

-

-

Blocking Studies (for validation):

-

To demonstrate the specificity of the tracer binding, a separate group of animals can be pre-treated with a non-radioactive mGluR2-specific drug (agonist, antagonist, PAM, or NAM) before the injection of the radiotracer. A reduction in tracer uptake in mGluR2-rich brain regions would indicate specific binding.[1]

-

Post-Imaging Data Analysis

Procedure:

-

Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D). Correct for attenuation, scatter, and random coincidences.

-

Image Co-registration: Co-register the PET images with the corresponding anatomical MR or CT images.

-

Region of Interest (ROI) Definition: Define ROIs on the anatomical images for brain regions known to have high mGluR2 expression (e.g., striatum, cortex, hippocampus) and a reference region with low to negligible specific binding (e.g., cerebellum or medulla, depending on the tracer).[4][5]

-

Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the average radioactivity concentration in the ROI over time.

-

Kinetic Modeling: Apply pharmacokinetic models to the TACs to estimate binding parameters such as the distribution volume (VT) or the binding potential (BPND). The Logan graphical analysis is a commonly used method for quantifying receptor availability.[5]

Conclusion

PET imaging of mGluR2 is a powerful tool for neuroscience research and drug development. The protocols and data presented here, based on existing literature for mGluR2 PET tracers, provide a framework for conducting and interpreting these studies. The successful application of these techniques will contribute to a better understanding of the role of mGluR2 in health and disease and facilitate the development of novel therapies.

References

- 1. Radiosynthesis of PET radiotracer as a prodrug for imaging group II metabotropic glutamate receptors in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of PET and SPECT Probes for Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Positron Emission Tomography (PET) Imaging of Metabotropic Glutamate Receptor Subtype 2 (mGlu2) Based on a Negative Allosteric Modulator Radioligand | Springer Nature Experiments [experiments.springernature.com]

- 8. Design, Synthesis, and Characterization of [18F]mG2P026 as a High-Contrast PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current Radioligands for the PET Imaging of Metabotropic Glutamate Receptors | Radiology Key [radiologykey.com]

- 10. radiology.unm.edu [radiology.unm.edu]

- 11. snmmi.org [snmmi.org]

- 12. www-pub.iaea.org [www-pub.iaea.org]

- 13. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NIDA-41020 Radiolabeling for PET

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIDA-41020 is a potent and selective antagonist for the cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system involved in a multitude of physiological processes. Positron Emission Tomography (PET) imaging with radiolabeled this compound, specifically with Carbon-11 ([¹¹C]this compound), offers a powerful tool for the in vivo quantification and investigation of CB1 receptor density and occupancy in the brain. This allows for a deeper understanding of the role of CB1 receptors in various neuropsychiatric disorders and can aid in the development of novel therapeutics targeting this system.

While the development of [¹¹C]this compound as a potential PET radiotracer has been reported in the scientific literature, a detailed, publicly available step-by-step protocol for its radiolabeling is not readily accessible. The information presented herein is based on established principles of Carbon-11 chemistry and general protocols for the radiosynthesis of similar small molecule PET tracers.

Quantitative Data Summary

Due to the absence of a specific published protocol with detailed experimental results for the radiolabeling of this compound, a comprehensive table of quantitative data cannot be provided. However, for a typical [¹¹C]methylation reaction for a PET tracer, the following parameters are generally reported:

| Parameter | Typical Range | Description |

| Radiochemical Yield (RCY) | 5 - 40% (decay-corrected) | The percentage of the initial radioactivity that is incorporated into the final product, corrected for radioactive decay. |